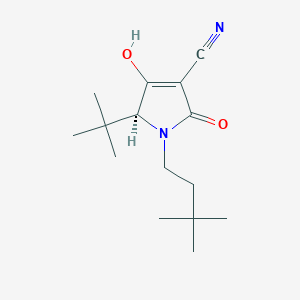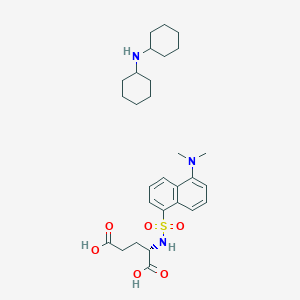
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentansäure
Übersicht
Beschreibung
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: is a synthetic organic compound characterized by its tert-butoxycarbonyl (Boc) protected amino group and a methyl group on the pentanoic acid chain. This compound is of interest in various scientific research applications due to its structural features and potential reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of (S)-2-aminomethyl-4-methylpentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
The reaction typically proceeds at room temperature and requires several hours to complete.
Industrial Production Methods:
Industrial-scale synthesis may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be used to streamline the reaction process, ensuring consistent product quality and reducing reaction times.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to its corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Deprotection: TFA in DCM.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed:
Deprotection yields the free amino acid derivative.
Oxidation reactions can produce nitro derivatives or other oxidized forms.
Reduction reactions result in alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptide chains and other bioactive molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through its functional groups:
The Boc-protected amino group can interact with enzymes and receptors, influencing biological processes.
The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting molecular recognition and binding.
Molecular Targets and Pathways:
The compound may target specific enzymes or receptors involved in metabolic pathways, influencing biochemical reactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: can be compared to other similar compounds, such as:
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: The enantiomer, which may exhibit different biological activity.
2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid: A structurally similar compound without the methyl group on the pentanoic acid chain.
2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylpentanoic acid: A compound with a different position of the methyl group on the pentanoic acid chain.
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719305 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-18-8 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)






![[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl](/img/structure/B1506701.png)
